molecular formula C7H15NS B7942692 3-Isopropylthiomorpholine

3-Isopropylthiomorpholine

Cat. No.: B7942692
M. Wt: 145.27 g/mol
InChI Key: NSRDOAOPORIBFB-UHFFFAOYSA-N
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Description

3-Isopropylthiomorpholine is a heterocyclic organic compound with the molecular formula C₇H₁₅NS It is characterized by a morpholine ring substituted with an isopropyl group and a sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Isopropylthiomorpholine can be synthesized through several methods. One common approach involves the reaction of morpholine with isopropyl halides in the presence of a base such as sodium hydride. The reaction typically proceeds under reflux conditions, resulting in the substitution of the hydrogen atom on the nitrogen with an isopropyl group.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production scale.

Chemical Reactions Analysis

Types of Reactions: 3-Isopropylthiomorpholine undergoes various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to yield thiomorpholine derivatives.

    Substitution: The isopropyl group can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Halogenating agents and strong bases are typically used for substitution reactions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiomorpholine derivatives.

    Substitution: Various alkyl or aryl-substituted thiomorpholines.

Scientific Research Applications

3-Isopropylthiomorpholine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-isopropylthiomorpholine involves its interaction with various molecular targets. The sulfur atom in the compound can form bonds with metal ions, influencing enzymatic activities and other biochemical pathways. Additionally, the isopropyl group can modulate the compound’s hydrophobicity, affecting its interaction with lipid membranes and proteins.

Comparison with Similar Compounds

    Thiomorpholine: Lacks the isopropyl group, resulting in different chemical properties.

    Morpholine: Contains an oxygen atom instead of sulfur, leading to distinct reactivity.

    Isopropylmorpholine: Similar structure but without the sulfur atom.

Uniqueness: 3-Isopropylthiomorpholine is unique due to the presence of both an isopropyl group and a sulfur atom in its structure. This combination imparts specific chemical properties that differentiate it from other morpholine derivatives.

Properties

IUPAC Name

3-propan-2-ylthiomorpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NS/c1-6(2)7-5-9-4-3-8-7/h6-8H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSRDOAOPORIBFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CSCCN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

145.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Isopropylthiomorpholine
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3-Isopropylthiomorpholine
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3-Isopropylthiomorpholine
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3-Isopropylthiomorpholine
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3-Isopropylthiomorpholine
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3-Isopropylthiomorpholine

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